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Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,8-
dimethylquinoline

Abstract

4-Chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound of significant
interest to researchers in medicinal chemistry and materials science. As a substituted quinoline,
it serves as a versatile building block for the synthesis of more complex molecular architectures
with potential biological activities. The precise characterization of its physical and spectral
properties is paramount for its effective utilization in drug discovery and development pipelines.
This technical guide provides a comprehensive overview of the core physicochemical
properties of 4-Chloro-2,8-dimethylquinoline, outlines detailed protocols for its synthesis and
characterization, and offers insights grounded in established chemical principles. The
methodologies described herein are designed to be self-validating, ensuring researchers can
confidently synthesize, purify, and confirm the identity of this compound.

Molecular Identity and Core Physicochemical
Properties

4-Chloro-2,8-dimethylquinoline is a solid, aromatic compound belonging to the quinoline
family. The presence of a chlorine atom at the C4 position, along with two methyl groups at C2
and C8, defines its reactivity and physical characteristics. The chlorine atom, in particular, is a
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key functional handle, susceptible to nucleophilic substitution, making it a valuable intermediate

for chemical library synthesis.

Foundational Data

A summary of the foundational physicochemical and identifying information for 4-Chloro-2,8-

dimethylquinoline is presented in Table 1. This data serves as the primary reference for

handling and characterizing the compound.

Property Value Source(s)
IUPAC Name 4-chloro-2,8-dimethylquinoline [1]

CAS Number 32314-39-9 [1][2]
Molecular Formula C11H10CIN [2][3]
Molecular Weight 191.66 g/mol [1][2]
Physical Form Solid [2]

ILOAZUIOTZZIBK-

InChi Key UHFFFAOYSA-N [1i2]
Canonical SMILES Cclcccc2clne(C)ec2Cl [1]
Purity (Typical) >98% [1]
LogP (Predicted) 3.38 [1]

Monoisotopic Mass

191.05017 Da

[3]

Discussion of Properties

o Physical State: The compound exists as a solid at standard temperature and pressure, a

typical characteristic for substituted quinolines of this molecular weight.[2]

» Solubility: While explicit solubility data is not widely published, its predicted LogP value of

3.38 suggests poor solubility in water and good solubility in common organic solvents such

as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[1] This is a critical

consideration for reaction setup, purification, and formulation.
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» Melting and Boiling Points: Experimental melting and boiling points are not readily available
in the literature. For context, the related compound 4-chloroquinoline has a melting point of
28-31 °C and a boiling point of 260-261 °C. The addition of two methyl groups would be
expected to increase the boiling point slightly due to increased molecular weight and van der
Waals forces.

Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry. The
most reliable and common method involves the chlorination of the corresponding quinolin-4-
one precursor. This transformation is typically achieved using a potent chlorinating agent such
as phosphorus oxychloride (POCIs).

Proposed Synthetic Pathway

The logical precursor for 4-Chloro-2,8-dimethylquinoline is 2,8-dimethylquinolin-4(1H)-one.
The reaction proceeds via the conversion of the ketone/enol tautomer to the chloro-substituted
aromatic quinoline.
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Caption: Proposed workflow for the synthesis of 4-Chloro-2,8-dimethylquinoline.
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Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for analogous compounds and is
designed for robust and verifiable outcomes.[4]

o Step 1: Reaction Setup

o To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
add 2,8-dimethylquinolin-4(1H)-one (0.1 mol).

o In a fume hood, carefully add phosphorus oxychloride (POCIs, ~3 molar equivalents) to the
flask. The reaction is exothermic and releases HCI gas.

o Causality:POCIs serves as both the solvent and the chlorinating agent. Using it in excess
ensures the reaction goes to completion.

o Step 2: Chlorination
o Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle.

o Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC) until the starting material is consumed.

o Self-Validation:TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate mobile phase)
provides a direct visual confirmation of the conversion of the polar starting material to the
less polar product.

o Step 3: Workup and Neutralization
o Allow the mixture to cool to room temperature.

o Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200
g). This step must be performed with caution in a fume hood as the quenching of excess
POCIs is highly exothermic.

o Neutralize the acidic agueous solution by slowly adding a saturated solution of sodium
carbonate (Na2COs) until the pH is ~8. The crude product will often precipitate as a solid.
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o Step 4: Extraction and Purification

(¢]

Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).
o Combine the organic layers and wash with brine (1 x 100 mL).

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and remove the
solvent under reduced pressure to yield the crude product.

o Purify the crude solid using silica gel column chromatography, eluting with a gradient of
hexanes and ethyl acetate.

o Causality:Column chromatography is essential to remove any unreacted starting material
and polar byproducts, yielding the high-purity compound required for subsequent
applications.

e Step 5: Product Confirmation
o Collect the pure fractions, combine, and remove the solvent to yield a solid.

o Confirm the identity and purity of the final product using the spectroscopic methods
detailed in Section 3.0.

Spectroscopic and Structural Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)
spectroscopy provides an unambiguous confirmation of the molecular structure of 4-Chloro-
2,8-dimethylquinoline.
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Caption: General workflow for the spectroscopic confirmation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic
molecule.

e Protocol: NMR Sample Preparation & Acquisition

o Dissolve 5-10 mg of purified 4-Chloro-2,8-dimethylquinoline in ~0.7 mL of deuterated
chloroform (CDCIs).
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[e]

Add tetramethylsilane (TMS) as an internal standard (0 ppm).

o

Transfer the solution to a 5 mm NMR tube.

[¢]

Acquire tH, 13C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.[5]

[¢]

Causality:CDCls is a standard solvent that dissolves the analyte without producing a large
interfering proton signal. TMS provides a universal reference point for chemical shifts.

e Expected *H NMR Spectrum (400 MHz, CDCIs)

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Aromatic
proton
adjacent to
~ 8.0-8.2 Doublet 1H H5 the
carbocyclic
ring fusion,
deshielded.

Aromatic proton
~7.5-7.7 Triplet 1H H6 coupled to H5
and H7.

Aromatic proton
adjacent to the
C8-methyl
group.

~7.3-75 Doublet 1H H7

Isolated
i aromatic proton
~72 Singlet 1H H3 o
on the pyridine

ring.

Methyl group on
~27 Singlet 3H C8-CHs the carbocyclic

ring.
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| ~ 2.6 | Singlet | 3H | C2-CHs | Methyl group on the pyridine ring, deshielded by the nitrogen
atom. |

o Expected 13C NMR Spectrum (101 MHz, CDCls)

o Aromatic Region (120-155 ppm): Expect 9 distinct signals for the 9 aromatic carbons (C2,
C3, C4, C4a, C5, C6, C7, C8, C8a). The carbon bearing the chlorine (C4) and the carbons
attached to nitrogen (C2, C8a) will be significantly shifted.

o Aliphatic Region (20-30 ppm): Expect 2 signals corresponding to the two methyl groups
(C2-CHs and C8-CHs).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about elemental composition,
particularly the presence of chlorine.

e Protocol: MS Acquisition
o Prepare a dilute solution of the sample in methanol or acetonitrile.

o Introduce the sample into a mass spectrometer via direct infusion (for ESI) or a GC inlet
(for EI).

o Acquire a full scan spectrum.[6]
» Expected Mass Spectrum

o Molecular lon (M*): The key signature will be a pair of peaks for the molecular ion
corresponding to the two major isotopes of chlorine.

» [M]*: m/z = 191 (corresponding to 3°Cl, ~75% relative abundance)
» [M+2]*: m/z = 193 (corresponding to 3’Cl, ~25% relative abundance)

o Fragmentation: Common fragmentation patterns for quinolines involve the loss of methyl
groups or HCI, which can help confirm the structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.
e Protocol: FT-IR Acquisition

o Obtain a spectrum using either a KBr pellet (mixing a small amount of sample with dry KBr
and pressing into a disk) or an Attenuated Total Reflectance (ATR) accessory with the
solid sample.[6]

o Expected Absorption Bands

o

3100-3000 cm~1: Aromatic C-H stretching.
o 2950-2850 cm~1: Aliphatic C-H stretching from the methyl groups.

o ~1600-1450 cm~1: Aromatic C=C and C=N ring stretching vibrations, characteristic of the
quinoline core.

o ~1100-1000 cm~1: C-ClI stretching vibration.

Crystallographic and Safety Information
Structural Insights from X-ray Crystallography

While the crystal structure for 4-Chloro-2,8-dimethylquinoline is not publicly available, data
from its isomer, 4-Chloro-2,5-dimethylquinoline, reveals important structural characteristics.
Molecules of this type are essentially planar, and in the solid state, they arrange in stacks.[4][7]
This planarity is a key factor in how quinoline-based molecules can intercalate with DNA or
interact with planar active sites in enzymes, a foundational concept in the mechanism of action
for many quinoline-based drugs like Chloroquine.[8][9]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical.

» Hazard Classification: This compound is classified as an acute oral toxicant (Acute Tox. 4)
and can cause serious eye damage (Eye Dam. 1).[2]
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e Recommended PPE: Always handle 4-Chloro-2,8-dimethylquinoline in a chemical fume
hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Chloro-2,8-dimethylquinoline is a valuable chemical intermediate whose physical and
spectral properties are consistent with its structure as a substituted aromatic heterocycle. This
guide provides a robust framework for its synthesis, purification, and comprehensive
characterization. The detailed protocols for NMR, MS, and FT-IR analysis enable researchers
to unambiguously confirm the identity and purity of the compound, ensuring the integrity of their
subsequent research in drug discovery and materials science. By understanding the causality
behind the experimental choices and employing these self-validating workflows, scientists can
confidently utilize this versatile molecular building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

. fluorochem.co.uk [fluorochem.co.uk]

. 4-Chloro-2,8-dimethylquinoline AldrichCPR 32314-39-9 [sigmaaldrich.com]

. PubChemLite - 4-chloro-2,8-dimethylquinoline (C11H10CIN) [pubchemlite.lcsb.uni.lu]
. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

. files.eric.ed.gov [files.eric.ed.gov]

. pdf.benchchem.com [pdf.benchchem.com]

. researchgate.net [researchgate.net]

. pdf.benchchem.com [pdf.benchchem.com]

.
(] [e0] ~ (o)) )] EaN w N -

. americanelements.com [americanelements.com]

 To cite this document: BenchChem. [Physical properties of 4-Chloro-2,8-dimethylquinoline].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186857#physical-properties-of-4-chloro-2-8-
dimethylquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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